Cas no 57444-60-7 (Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)-)

Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)- structure
57444-60-7 structure
Product Name:Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)-
Numero CAS:57444-60-7
MF:C20H28O6
MW:364.432726860046
CID:367975
PubChem ID:162824
Update Time:2025-04-19

Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-,(3aR,6aS,7R,8R,10R,10aR,10bS)-
    • (3aR,6aS,7R,8R,10R,10aR,10bS)-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-prop-1-en-2-yl-4,6a,7,9,10,10b-hexahydrobenzo[e]azulen-3-one
    • Benz[e]azulen-3(3aH)-one,4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methyle
    • resiniferonol
    • DTXSID10972921
    • 57444-60-7
    • (3aR,6aS,7R,8R,10R,10aR,10bS)-4,6a,7,8,9,10,10a,10b-Octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)benz[e]azulen-3(3aH)-one
    • C09178
    • ZC2Z84XZ8S
    • CHEMBL521374
    • 3a,7,8,10a-Tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(prop-1-en-2-yl)-4,6a,7,8,9,10,10a,10b-octahydrobenzo[e]azulen-3(3aH)-one
    • Benz(e)azulen-3(3aH)-one, 4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-, (3aR-(3aalpha,6aalpha,7beta,8beta,10beta,10abeta,10bbeta))-
    • Benz[e]azulen-3(3aH)-one, 4,6a,7,8,9,10,10a,10b-octahydro-3a,7,8,10a-tetrahydroxy-5-(hydroxymethyl)-2,10-dimethyl-8-(1-methylethenyl)-, (3aR,6aS,7R,8R,10R,10aR,10bS)-
    • CHEBI:8810
    • Q27108152
    • Inchi: 1S/C20H28O6/c1-10(2)18(24)7-12(4)20(26)14(17(18)23)6-13(9-21)8-19(25)15(20)5-11(3)16(19)22/h5-6,12,14-15,17,21,23-26H,1,7-9H2,2-4H3/t12-,14+,15-,17-,18-,19-,20-/m1/s1
    • Chiave InChI: XJOIANWCBZYENR-IXUTXISSSA-N
    • Sorrisi: O[C@]12[C@H](C)C[C@@](C(=C)C)([C@@H]([C@@H]1C=C(CO)C[C@@]1(C(C(C)=C[C@@H]21)=O)O)O)O

Proprietà calcolate

  • Massa esatta: 364.18864
  • Massa monoisotopica: 364.189
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 2
  • Complessità: 724
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 118Ų

Proprietà sperimentali

  • Densità: 1.352
  • Punto di ebollizione: 559.4°Cat760mmHg
  • Punto di infiammabilità: 306.2°C
  • Indice di rifrazione: 1.623
  • PSA: 118.22
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd